molecular formula C11H21N B1352987 2-(Cyclohexylmethyl)pyrrolidine CAS No. 60601-74-3

2-(Cyclohexylmethyl)pyrrolidine

Cat. No. B1352987
CAS RN: 60601-74-3
M. Wt: 167.29 g/mol
InChI Key: HTQOKLUJNQCMHG-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethyl)pyrrolidine is a chemical compound with the molecular formula C11H21N . It has a molecular weight of 167.29 . The IUPAC name for this compound is 2-(cyclohexylmethyl)pyrrolidine .


Synthesis Analysis

The synthesis of pyrrolidine derivatives has been a topic of interest in the field of medicinal chemistry . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, and the reaction conditions are reported in the literature . For instance, the starting point for the synthesis of certain derivatives was (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which could be obtained from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration .


Molecular Structure Analysis

The molecular structure of 2-(Cyclohexylmethyl)pyrrolidine is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The ring can be functionalized, for example, proline derivatives . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Scientific Research Applications

Organocatalysis and Asymmetric Synthesis

  • Pyrrolidine-based catalysts, derived from l-proline and bearing a sulfoxide moiety, have been utilized for efficient asymmetric Michael addition reactions. These reactions yield γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, demonstrating the potential of pyrrolidines in catalyzing stereoselective synthetic processes (Singh et al., 2013).

Synthetic Applications in Medicine and Industry

  • Pyrrolidines are highlighted for their importance in creating biologically active compounds and their industrial applications, such as dyes or agrochemicals. A study on the polar [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene underlines the versatility of pyrrolidines in synthesis, suggesting broad applicability in designing new materials and medicinal molecules (Żmigrodzka et al., 2022).

Construction of Multisubstituted Pyrrolidines

  • Recent developments in cycloaddition and annulation strategies have been crucial for constructing multisubstituted pyrrolidines efficiently. These strategies are celebrated for their atom economy, stereoselectivity, and potential in asymmetric synthesis, especially in synthesizing pyrrolidine-containing alkaloids, showcasing the significance of pyrrolidines in natural product synthesis (Li et al., 2018).

Alkaline Stability of Pyrrolidinium Cations

  • The synthesis and characterization of pyrrolidinium cation-based anion exchange membranes (AEMs) focus on improving chemical stability in alkaline media. Pyrrolidinium cations with various N-substituents have been studied for their potential in enhancing the alkaline stability of AEMs, critical for applications in fuel cells and other electrochemical devices (Gu et al., 2014).

Radical Polymerization

  • The free-radical (co)polymerization study of 2-[(diallyl)hydroxymethyl]pyrrolidine explores its utility in creating copolymers with sulfur dioxide. Despite its inactivity in homopolymerization with vinyl monomers, this monomer shows high activity and selectivity in copolymerization reactions, leading to optically active copolymers with potential applications in material science (Kolesov et al., 2011).

Safety And Hazards

While specific safety and hazard information for 2-(Cyclohexylmethyl)pyrrolidine was not found, general safety measures for handling similar compounds include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, using only outdoors or in a well-ventilated area, not breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Pyrrolidine and its derivatives, including 2-(Cyclohexylmethyl)pyrrolidine, have been recognized for their promising biological effects . This has led to a growing interest in the design of new pyrrolidine compounds with different biological profiles . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that there is potential for further exploration and development in this area.

properties

IUPAC Name

2-(cyclohexylmethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h10-12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQOKLUJNQCMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403347
Record name 2-(cyclohexylmethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohexylmethyl)pyrrolidine

CAS RN

60601-74-3
Record name 2-(cyclohexylmethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(cyclohexylmethyl)pyrrolidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CF Hobbs, CK McMillin, EP Papadopoulos… - Journal of the …, 1962 - ACS Publications
The reaction of alkali-metal salts of pyrrole with ally!, crotyl and benzyl halides affords a mixture of the 1-and 2-sub-stituted pyrroles, along with varying amounts of disubstituted pyrroles. …
Number of citations: 117 pubs.acs.org
RT Smith - 2020 - search.proquest.com
The synthesis of C sp 3-rich scaffolds in organic chemistry is essential to obtain molecules of three-dimensional complexity. While many methods exist to introduce aliphatic groups via …
Number of citations: 2 search.proquest.com

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